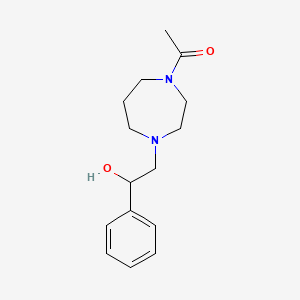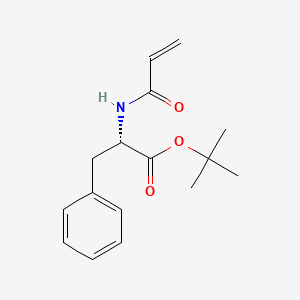
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, also known as AldrichCPR, is a chemical compound that has been widely used in scientific research. It is a member of the family of diazepanes, which are heterocyclic organic compounds that contain a seven-membered ring with two nitrogen atoms. AldrichCPR has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
Wirkmechanismus
The mechanism of action of 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are the target of many drugs used to treat anxiety and other neurological disorders. By enhancing the activity of GABA receptors, 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR can increase the inhibitory tone in the brain, leading to anxiolytic and sedative effects.
Biochemical and physiological effects:
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR has been shown to have various biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. It has also been shown to have muscle relaxant properties and to lower blood pressure. These effects are thought to be mediated through its action on GABA receptors in the central nervous system and other tissues.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR has several advantages as a tool for scientific research, including its high purity and well-established synthesis method. It is also relatively stable and has a long shelf life, making it easy to store and transport. However, there are also some limitations to its use in lab experiments. For example, it has a relatively low potency compared to other GABA receptor ligands, which can make it difficult to achieve consistent results. It also has a short half-life in vivo, which can limit its usefulness in studying long-term effects.
Zukünftige Richtungen
There are many potential future directions for research on 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR and related compounds. One area of interest is the development of more potent and selective GABA receptor ligands for the treatment of anxiety and other neurological disorders. Another area of interest is the investigation of the biochemical and physiological effects of 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR in different tissues and disease states. Finally, there is also potential for the use of 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR as a tool for the development of new drugs and therapies for a variety of conditions.
Synthesemethoden
The synthesis of 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR involves the reaction of 1-phenylethanol with acetyl chloride and sodium azide in the presence of a catalyst. The resulting compound is then reduced with sodium borohydride to yield the final product. This method has been well-established in the literature and has been used to produce 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been shown to have anxiolytic and sedative effects, and has been used to investigate the mechanisms of action of benzodiazepines and other psychoactive compounds. 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR has also been used as a ligand for GABA receptors, which are important targets for the development of new drugs for the treatment of anxiety and other neurological disorders.
Eigenschaften
IUPAC Name |
1-[4-(2-hydroxy-2-phenylethyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-13(18)17-9-5-8-16(10-11-17)12-15(19)14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXDXNKNKOANAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)

![[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea](/img/structure/B6647142.png)



![N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6647169.png)
![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylsulfonyl)butanoic acid](/img/structure/B6647173.png)
![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile](/img/structure/B6647179.png)


![3-[1-(4-Chlorophenyl)ethyl]-1,1-dimethylurea](/img/structure/B6647216.png)
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B6647228.png)
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine](/img/structure/B6647235.png)